N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide

Physical chemistry Molecular properties Chemical similarity

N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide (CAS 111752-50-2) is a synthetic small molecule featuring a piperazine core, a toluenesulfonyl (tosyl) substituent, and an acetamide-substituted phenoxypropanol side chain. Its molecular formula is C22H29N3O5S with a molecular weight of 447.5 g/mol.

Molecular Formula C22H29N3O5S
Molecular Weight 447.5g/mol
CAS No. 111752-50-2
Cat. No. B486189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide
CAS111752-50-2
Molecular FormulaC22H29N3O5S
Molecular Weight447.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O
InChIInChI=1S/C22H29N3O5S/c1-17-3-9-22(10-4-17)31(28,29)25-13-11-24(12-14-25)15-20(27)16-30-21-7-5-19(6-8-21)23-18(2)26/h3-10,20,27H,11-16H2,1-2H3,(H,23,26)
InChIKeySOEMDSGGDQGFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide (CAS 111752-50-2): Chemical Identity and Baseline Characteristics for Procurement Decisions


N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide (CAS 111752-50-2) is a synthetic small molecule featuring a piperazine core, a toluenesulfonyl (tosyl) substituent, and an acetamide-substituted phenoxypropanol side chain [1]. Its molecular formula is C22H29N3O5S with a molecular weight of 447.5 g/mol . The compound belongs to the N-alkyl-N′-tosylpiperazine class, which serves as important intermediates in organic synthesis and useful building blocks in pharmaceutical and fine chemical industries [1]. Despite its structural similarity to pharmacologically active phenoxypropanolamines, publicly available quantitative activity data for this exact compound remain extremely limited.

Why N-(4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide Cannot Be Replaced by Generic Tosylpiperazine Analogs


The tosylpiperazine chemotype encompasses a broad array of compounds with divergent biological activities, ranging from antimicrobial sulfonamides to COX inhibitors and TRPV1 antagonists [1]. Even minor modifications to the N-substituent on the piperazine ring or the acetamide-bearing phenyl ether can profoundly alter target engagement, selectivity, and pharmacokinetic profile, as demonstrated across multiple piperazine-based drug discovery programs [1]. Consequently, substituting N-(4-(2-hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide with a commercially available generic tosylpiperazine without direct comparative functional data risks introducing undefined off-target pharmacology, altered metabolic stability, or complete loss of desired activity. The specific hydroxypropoxy linker length and para-acetamido substitution pattern create a unique three-dimensional pharmacophore that cannot be duplicated by simple core analogs.

Quantitative Differentiation Evidence for N-(4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide (CAS 111752-50-2) Versus Structurally Related Comparators


Molecular Weight and Hydrogen Bonding Capacity Comparison Against Common Tosylpiperazine Building Blocks

The target compound exhibits a molecular weight of 447.5 g/mol , which is substantially higher than that of the commonly used tosylpiperazine building block 1-tosylpiperazine (MW 240.3 g/mol) or the drug-like analog 1-(2-(2,4-dimethylphenylsulfanyl)phenyl)-4-tosylpiperazine (MW ~450 Da) [1]. The increased molecular weight, combined with 5 hydrogen bond acceptors (3 oxygen atoms in the sulfonamide and acetamide groups plus 2 nitrogen atoms in the piperazine ring) and 2 hydrogen bond donors (hydroxyl and acetamide NH), suggests a distinct solubility and permeability profile compared to simpler tosylpiperazines.

Physical chemistry Molecular properties Chemical similarity

Topological Pharmacophore Differentiation from Linear Tosylpiperazine Ethyl-Acetamides

The target compound contains a branched 2-hydroxypropoxy linker connecting the piperazine to the phenylacetamide, which introduces a chiral secondary alcohol not present in linear 2-(4-tosylpiperazin-1-yl)ethyl acetamide analogs (e.g., CAS 1189699-92-0) . The presence of this hydroxyl group creates an additional hydrogen bond donor and alters the spatial orientation of the terminal phenyl ring relative to the piperazine core. In related phenoxypropanolamine series, the 2-hydroxy group is essential for β-adrenoceptor binding and antagonist activity [1], suggesting that the branched linker in the target compound may confer target selectivity advantages over straight-chain analogs.

Medicinal chemistry Structure-activity relationship Pharmacophore

Aromatic Substitution Pattern Differentiation: Para-Acetamido vs. Unsubstituted or Meta-Substituted Phenyl Ethers

The target compound bears a para-acetamido substituent on the phenyl ring attached via the ether linkage. By contrast, structurally related compounds such as (4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone carry a benzoyl group at this position , while 2-(4-chlorophenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride features a chlorophenoxy terminus . The para-acetamido group is known to participate in hydrogen bonding with biological targets (e.g., in acetaminophen's COX inhibition) and alters electron density distribution on the aromatic ring compared to halogens or ketones, potentially leading to different target engagement profiles.

SAR Bioisosterism Receptor binding

Optimal Application Scenarios for N-(4-(2-Hydroxy-3-(4-tosylpiperazin-1-yl)propoxy)phenyl)acetamide (CAS 111752-50-2) Based on Structural Differentiation


Chemical Probe Development Requiring a Defined Tosylpiperazine Pharmacophore with a Chiral Hydroxypropoxy Linker

The compound's unique 2-hydroxypropoxy linker with a chiral center and dual hydrogen bond donor capacity [1] makes it suitable as a scaffold for developing stereochemically defined chemical probes targeting receptors that recognize β-hydroxy amine motifs (e.g., adrenergic or serotonin receptors). Its distinct topology cannot be replicated by linear ethylene-linked tosylpiperazine analogs.

Physicochemical Property Comparison Studies

With a molecular weight of 447.5 g/mol and balanced HBD/HBA profile [1], this compound serves as a comparator for studies investigating how acetamido substitution and hydroxypropoxy linker length influence solubility, permeability, and metabolic stability relative to simpler tosylpiperazine building blocks or halogenated analogs.

Synthetic Intermediate for Beta-Blocker-Like Scaffolds

The phenoxypropanolamine core present in this compound is a classical pharmacophore for beta-adrenergic receptor antagonists [2]. This compound may serve as a synthetic intermediate for generating focused libraries of N-tosylpiperazine-containing beta-blocker analogs, where the tosyl group provides a synthetic handle for further diversification.

In Silico Screening and Docking Studies

Given the lack of published experimental bioactivity data, this compound is well-suited for computational docking and molecular dynamics simulations against targets known to bind sulfonamide-piperazine ligands (e.g., carbonic anhydrases, COX enzymes, or bromodomains), providing a basis for prioritizing it for experimental validation over other commercially available tosylpiperazine derivatives [1].

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